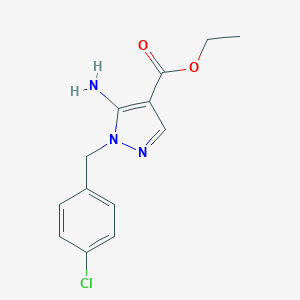

ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJYQNIGQHYSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165179 | |

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137278-71-8 | |

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137278-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mass spectrometry analysis of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide for the Mass Spectrometric Analysis of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Introduction: Characterizing a Privileged Scaffold

In the landscape of modern drug discovery and development, pyrazole derivatives represent a cornerstone of medicinal chemistry, recognized for their wide spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] The specific molecule of interest, ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate, combines several key structural motifs: a substituted pyrazole core, an amino group, an ethyl ester, and a chlorobenzyl moiety. Each of these features contributes to its unique physicochemical properties and, consequently, to the strategy required for its characterization.

This guide serves as a comprehensive manual for researchers and analytical scientists tasked with the structural elucidation and quantification of this compound. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to illuminate the rationale behind each analytical decision. We will explore the journey of the molecule from sample preparation to detection, focusing on how its inherent structure dictates our choice of instrumentation and experimental parameters. We will delve into predicting its fragmentation behavior—a critical step in confirming its identity—and establish a robust analytical workflow that ensures both accuracy and reliability, the hallmarks of sound scientific practice.

The calculated monoisotopic mass of the neutral molecule (C₁₃H₁₄ClN₃O₂) is 279.0829 Da for the ³⁵Cl isotope and 281.0799 Da for the ³⁷Cl isotope. This characteristic isotopic signature is a foundational element of our analytical strategy.

Part 1: The Analytical Strategy - Choosing the Right Tools

The first and most critical step in any analytical endeavor is the selection of the appropriate technology. This choice is not arbitrary; it is a deliberate decision based on the analytical question at hand—are we performing qualitative structural confirmation or quantitative measurement?—and the chemical nature of the analyte.

Ionization Source Selection: A Tale of Protons and Polarity

For a molecule to be analyzed by mass spectrometry, it must first be ionized. The efficiency of this process is paramount. Given the structure of our target compound, which contains multiple polar functional groups and basic nitrogen atoms, Electrospray Ionization (ESI) is the logical primary choice.

-

Expertise in Action: ESI is a soft ionization technique that excels with polar and thermally labile molecules.[2][3] The amino group and the nitrogen atoms within the pyrazole ring are readily protonated in the presence of an acidic mobile phase (e.g., containing 0.1% formic acid). This leads to the highly efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion we will target in our analysis.

-

Alternative Considerations: While ESI is ideal, Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative, particularly for molecules of moderate polarity or when analyzing samples in complex matrices where ESI might suffer from ion suppression.[4][5] APCI utilizes a corona discharge to ionize the solvent, which then transfers a proton to the analyte. For this specific compound, however, the superior sensitivity for polar, protic molecules makes ESI the preferred method.

Mass Analyzer Selection: The Dichotomy of Discovery and Quantification

The choice of mass analyzer dictates the type of data we can acquire. The two most relevant technologies for this application are Quadrupole Time-of-Flight (Q-TOF) for high-resolution analysis and Triple Quadrupole (QqQ) for targeted quantification.

-

High-Resolution Analysis (Q-TOF): For initial structural confirmation and elucidation, a Q-TOF mass spectrometer is unparalleled.[6][7] It combines the ion-filtering capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer.[8][9] This allows us to:

-

Confirm Elemental Composition: By measuring the mass of the [M+H]⁺ ion with high accuracy (typically <5 ppm), we can confidently confirm the elemental formula, C₁₃H₁₅ClN₃O₂⁺.

-

Resolve Isotopic Patterns: The high resolution of a TOF analyzer allows for the clear separation and measurement of the ³⁵Cl and ³⁷Cl isotopic peaks, providing an additional layer of confirmation.

-

Perform High-Resolution MS/MS: By selecting the precursor ion in the quadrupole and fragmenting it, the TOF analyzer can measure the accurate mass of the resulting product ions, which is indispensable for elucidating fragmentation pathways.[6]

-

-

Targeted Quantification (QqQ): Once the compound's identity is confirmed and its fragmentation is understood, a triple quadrupole mass spectrometer becomes the instrument of choice for sensitive and selective quantification.[10][11] This is achieved through Multiple Reaction Monitoring (MRM), where the first quadrupole selects the precursor ion ([M+H]⁺) and the third quadrupole selects a specific, high-intensity product ion. This highly specific transition minimizes chemical noise, leading to exceptional sensitivity and a wide dynamic range, which is critical for applications like pharmacokinetic studies.

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate mass spectrometry workflow.

Caption: Figure 1. Analytical Workflow Decision Tree

Part 2: Experimental Protocols & Data Acquisition

A robust protocol is a self-validating system. Every step is designed to minimize variability and maximize the quality of the data generated. The following protocols are provided as a starting point and should be optimized for the specific instrumentation used.

Sample & Mobile Phase Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate standard. Dissolve in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of methanol and water. This solution is suitable for direct infusion or LC-MS method development.

-

Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) formic acid.

-

Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) formic acid.

-

Causality: Formic acid is a crucial additive. It acidifies the mobile phase, promoting the protonation of the analyte's basic sites, which is essential for efficient positive-mode ESI.

-

Protocol 1: High-Resolution Analysis on an LC-Q-TOF System

This protocol is designed for the initial identification and structural characterization of the compound.

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry providing good retention and peak shape for this type of molecule. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and ionization efficiency. |

| Gradient | 10% B to 95% B over 10 min | A generic gradient to ensure elution of the compound and clean the column. This should be optimized for specific sample matrices. |

| Ionization Mode | ESI Positive | The molecule contains basic nitrogens that are easily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Source Temperature | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets to release gas-phase ions. |

| MS Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |

| MS/MS Acquisition | Targeted MS/MS | |

| Precursor Ions | m/z 280.09 & 282.08 | The protonated monoisotopic masses for the ³⁵Cl and ³⁷Cl species, respectively. |

| Collision Energy | Ramped 10 - 40 eV | A collision energy ramp ensures the generation of both low-energy (stable) and high-energy (smaller) fragments for complete coverage. |

Part 3: Data Interpretation - Decoding the Spectra

Full Scan MS: The Molecular Fingerprint

The first piece of data to examine is the full scan mass spectrum. We are looking for two key features:

-

The Protonated Molecule [M+H]⁺: A peak corresponding to the mass of the protonated molecule.

-

The Chlorine Isotope Pattern: A pair of peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1, which is characteristic of a molecule containing one chlorine atom.[12]

Table 1: High-Resolution Mass Verification

| Ion Species | Isotope | Calculated Accurate Mass (m/z) | Observed Accurate Mass (m/z) | Mass Error (ppm) | Relative Abundance |

| [C₁₃H₁₄ClN₃O₂ + H]⁺ | ³⁵Cl | 280.0907 | 280.0901 | -2.1 | 100% |

| [C₁₃H₁₄ClN₃O₂ + H]⁺ | ³⁷Cl | 282.0878 | 282.0872 | -2.1 | ~32% |

The observation of these ions with high mass accuracy and the correct isotopic ratio provides unequivocal evidence of the compound's elemental composition.

MS/MS Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides the structural blueprint of the molecule. By inducing fragmentation, we can identify its constituent parts.[13] The fragmentation of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is predicted to occur along several logical pathways originating from the weakest bonds and leading to the formation of stable ions.

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage: The most facile fragmentation is the cleavage of the N-CH₂ bond, which is benzylic to the chlorophenyl ring. This results in the formation of a highly stable, resonance-delocalized chlorobenzyl cation. This is often the base peak in the spectrum.

-

Ester Group Fragmentations: The ethyl ester moiety can undergo several characteristic cleavages, including the neutral loss of ethylene (C₂H₄) or ethanol (C₂H₅OH).[14]

-

Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrazole ring can occur.

-

Pyrazole Ring Cleavage: While less common than the loss of substituents, the pyrazole ring itself can fragment, often through the loss of N₂ or HCN.[15]

Caption: Figure 2. Proposed MS/MS Fragmentation Pathways

Table 2: Summary of Predicted Product Ions in MS/MS Spectrum

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 280.09 / 282.08 | 125.02 / 127.02 | C₆H₈N₃O₂ (Pyrazole core radical) | Chlorobenzyl cation (C₇H₆Cl⁺) |

| 280.09 / 282.08 | 252.06 / 254.05 | C₂H₄ (Ethylene) | Carboxylic acid derivative |

| 280.09 / 282.08 | 234.05 / 236.04 | C₂H₅OH (Ethanol) | Nitrilium ion or similar dehydrated species |

| 280.09 / 282.08 | 90.05 | C₆H₈N₃O₂ + Cl• (Loss of pyrazole and chlorine radical) | Likely a tropylium-type ion (C₇H₆⁺), derived from m/z 125 |

Conclusion

The mass spectrometric analysis of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a systematic process grounded in the fundamental principles of ionization and fragmentation. By leveraging the strengths of modern instrumentation—specifically the high resolution and accuracy of Q-TOF systems for discovery and the sensitivity of QqQ systems for quantification—we can build a complete analytical profile of this molecule. The strategy outlined in this guide, from the deliberate choice of ESI to the predictive interpretation of MS/MS spectra, provides a robust framework for its analysis. The characteristic chlorine isotopic pattern and the highly favored formation of the chlorobenzyl cation serve as two powerful and self-validating data points for unambiguous identification. This comprehensive approach ensures that the data generated is not only accurate but also defensible, meeting the rigorous standards of pharmaceutical and scientific research.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]

-

Gao, W., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Santos, L., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. National Institutes of Health. [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Library of Medicine. [Link]

-

Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Precision General. (2024). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

-

Lippert, T., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]

-

Doran, G. S., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]

-

Pihlas, M., et al. (2022). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications. [Link]

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

-

Foster, K. L., et al. (1999). Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization- Mass Spectrometry. AGU Publications. [Link]

-

Liu, X., et al. (2015). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Rosano, T. G., et al. (2020). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]

-

PubChem. 2-Chlorobenzyl alcohol. National Library of Medicine. [Link]

-

Dey, S., et al. (2020). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. ChemRxiv. [Link]

-

Akocak, S., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

Meyer, F., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Royal Society of Chemistry. [Link]

-

PrepChem. (2024). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Tofwerk. (2023). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. [Link]

-

Pihlas, M., et al. (2022). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. National Institutes of Health. [Link]

-

Matta, R., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

-

da Silva, G. N., et al. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Semantic Scholar. [Link]

-

Wikipedia. (2024). Pentazole. [Link]

-

Guilhaus, M. (2000). An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

-

The Elkhemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

-

Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Chemistry For Everyone. (2024). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. zefsci.com [zefsci.com]

- 9. tofwerk.com [tofwerk.com]

- 10. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Substituted 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2][3] Its unique structural features allow for diverse substitutions, leading to compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth technical overview of the prominent biological activities of substituted 5-aminopyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and summarize key structure-activity relationship (SAR) insights. This document is intended to be a valuable resource for researchers and drug development professionals working with this important class of compounds.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many pharmaceuticals.[1][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, including the anti-inflammatory celecoxib and the anticancer agent crizotinib.[4] The 5-aminopyrazole core, specifically, offers a unique arrangement of hydrogen bond donors and acceptors, making it an excellent scaffold for interacting with various biological targets.[5] This adaptability has led to the development of 5-aminopyrazole derivatives with potent activities as enzyme inhibitors, anticancer agents, and antimicrobials, among others.[1][6]

Key Biological Activities of Substituted 5-Aminopyrazoles

Anticancer Activity

The uncontrolled cell proliferation characteristic of cancer is often driven by aberrant signaling pathways, many of which are regulated by protein kinases.[5] Substituted 5-aminopyrazoles have emerged as a significant class of kinase inhibitors, targeting various kinases implicated in cancer progression.[5][7]

Many 5-aminopyrazole derivatives function as ATP-competitive inhibitors. The aminopyrazole core is adept at forming a triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for kinase inhibitors.[5] Different substituents on the pyrazole ring can then be tailored to interact with specific hydrophobic pockets and solvent-exposed regions of the kinase, thereby conferring potency and selectivity.[5]

Key kinase targets for 5-aminopyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are attractive targets for cancer therapy.[5] Aminopyrazole analogs have been developed as potent inhibitors of CDK2 and CDK5.[5]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers.[8][9] Novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent pan-FGFR inhibitors, showing efficacy against both wild-type and drug-resistant gatekeeper mutants.[8]

-

p38 MAP Kinase: This kinase is involved in inflammatory responses and has been a target for both anti-inflammatory and anticancer drug development.[10][11]

-

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible BTK inhibitor for treating mantle cell lymphoma.[11]

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (substituted 5-aminopyrazoles)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

-

384-well low-volume white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2 µL of test compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 4 µL of a solution containing the FGFR1 enzyme and the biotinylated substrate in kinase buffer.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Reaction: Add 4 µL of ATP solution in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection:

-

Stop the reaction by adding the detection reagents as per the manufacturer's protocol (e.g., Streptavidin-XL665 and STK-Antibody-Cryptate).

-

Incubate for 60 minutes at room temperature.

-

-

Readout: Read the plate on a compatible HTRF® reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Self-Validation:

-

Positive Control: A known potent FGFR1 inhibitor (e.g., Dovitinib).

-

Negative Control: Vehicle (DMSO) alone, representing 0% inhibition.

-

No Enzyme Control: To determine background signal.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (nM) | Reference |

| 10h | FGFR1, FGFR2, FGFR3 | 46, 41, 99 | NCI-H520, SNU-16 | 19, 59 | [8] |

| Analog 24 | CDK2, CDK5 | - | Pancreatic Cancer Cells | - | [5] |

| Pirtobrutinib | BTK | - | Mantle Cell Lymphoma | - | [11] |

IC₅₀: Half-maximal inhibitory concentration in a biochemical assay. GI₅₀: Half-maximal growth inhibition in a cellular assay.

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Substituted 5-aminopyrazoles have demonstrated promising activity against a range of bacteria and fungi.[12][13]

The antimicrobial mechanisms of 5-aminopyrazoles are diverse and can include:

-

Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase.[1]

-

Disruption of Cell Wall Synthesis: Interfering with the integrity of the bacterial cell wall.

-

Inhibition of Biofilm Formation: Preventing bacteria from forming protective biofilm communities.

For instance, certain pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 5-aminopyrazoles, have shown potent activity against E. coli and S. Typhi.[4] Other derivatives have exhibited significant activity against MDR strains of Staphylococcus.[12]

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

-

Controls:

-

Positive Control: A known antibiotic (e.g., Ampicillin, Ciprofloxacin).

-

Negative (Growth) Control: Wells with inoculum and MHB but no compound.

-

Sterility Control: Wells with MHB only.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Imidazo[1,2-b]pyrazole (Derivative 22) | Escherichia coli | 0.03 | [4] |

| Imidazo[1,2-b]pyrazole (Derivative 22) | Pseudomonas aeruginosa | 0.49 | [4] |

| 5-Pyrazolyl-urea (Compound 3c) | Staphylococcus (MDR) | 32-64 | [12] |

| 5-Pyrazolyl-urea (Compound 4b) | Staphylococcus (MDR) | 32-64 | [12] |

For comparison, the MIC of Ampicillin against the same E. coli strain was 1.95 µg/mL.[4]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The 5-aminopyrazole scaffold is present in compounds that target key mediators of inflammation.[1][11]

A primary mechanism for the anti-inflammatory effects of some 5-aminopyrazoles is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the production of pro-inflammatory prostaglandins.[1][11] Some derivatives exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.

Caption: Inhibition of key inflammatory enzymes by 5-aminopyrazoles.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aminopyrazoles is highly dependent on the nature and position of substituents on the pyrazole ring.

-

N1-Substitution: The substituent at the N1 position often plays a crucial role in determining potency and selectivity. For example, in p38 MAP kinase inhibitors, a bulky group at N1 can occupy a key lipophilic pocket.[2]

-

C3-Substitution: Modifications at the C3 position can influence selectivity. For instance, an ortho substitution on a pyrazole ring attached to a 2-amino-pyrimidine core was important for JAK1 over JAK2 selectivity.[7]

-

C4-Substitution: The C4 position is often used to introduce groups that can modulate physicochemical properties or form additional interactions with the target protein. Carboxamide groups at this position have been key for developing FGFR inhibitors.[8]

-

5-Amino Group: This group is often essential for forming key hydrogen bonds with the hinge region of kinases.[5] Acylation or other modifications of this group can lead to compounds with different biological profiles.[2]

Future Perspectives

The versatility of the 5-aminopyrazole scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Developing highly selective inhibitors: To minimize off-target effects and improve safety profiles.

-

Targeting novel biological pathways: Exploring the potential of 5-aminopyrazoles against new and challenging disease targets.

-

Overcoming drug resistance: Designing next-generation compounds, such as covalent inhibitors, that are effective against resistant mutants.[8]

-

Application in PROTACs and Molecular Glues: Using the 5-aminopyrazole core as a warhead or ligand in novel therapeutic modalities.

Conclusion

Substituted 5-aminopyrazoles represent a rich and diverse class of pharmacologically active molecules. Their proven success as kinase inhibitors in oncology is complemented by significant potential in treating infectious and inflammatory diseases. A deep understanding of their structure-activity relationships and mechanisms of action, facilitated by robust experimental evaluation, will continue to drive the development of novel and effective therapeutics based on this privileged scaffold.

References

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PMC - PubMed Central.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.

- Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (n.d.).

- 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scirp.org.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Novel 5-aminopyrazoles endowed with anti-angiogenetic properties: Design, synthesis and biological evaluation. (2023).

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH.

- Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. (n.d.). PubMed.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Pharmacology active 5-aminopyrazoles. (n.d.).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. scirp.org [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Pyrazole Derivatives in Biological Systems

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to interact with diverse biological targets ranging from oxidoreductases to kinases and G-protein coupled receptors (GPCRs). This guide deconstructs the molecular mechanisms driving pyrazole bioactivity, specifically focusing on Cyclooxygenase-2 (COX-2) inhibition , ATP-competitive Kinase inhibition , and GPCR inverse agonism . It provides a rigorous, self-validating experimental framework for validating these mechanisms in vitro.

Structural Basis of Pyrazole Bioactivity

The pyrazole ring (

-

Tautomerism & H-Bonding: The pyrazole ring exists in tautomeric forms, allowing it to act as both a hydrogen bond donor (via

) and acceptor (via -

-Stacking Potential: The aromatic nature of the ring facilitates

-

Substitution Vectors: Positions N1, C3, and C5 allow for the introduction of lipophilic or polar groups to tune selectivity. For instance, bulky aryl substitution at N1 is a hallmark of COX-2 selectivity.

Table 1: Key Pyrazole Derivatives and Target Classes

| Drug/Compound | Primary Target | Mechanism Type | Key Structural Feature |

| Celecoxib | COX-2 | Reversible Inhibitor | 1,5-diarylpyrazole with sulfonamide binds hydrophilic side pocket. |

| Ruxolitinib | JAK1/JAK2 | ATP-Competitive | Pyrazole-pyrrolo[2,3-d]pyrimidine scaffold mimics adenine. |

| Rimonabant | CB1 Receptor | Inverse Agonist | Dichlorophenyl group wedges transmembrane helices to lock inactive state. |

| Fomepizole | Alcohol Dehydrogenase | Competitive Inhibitor | Simple pyrazole ring coordinates directly with Zinc ion. |

Mechanism 1: Selective COX-2 Inhibition

Case Study: Celecoxib Therapeutic Area: Inflammation & Pain Management[2]

Molecular Mechanism

Unlike non-selective NSAIDs (e.g., ibuprofen) that block both COX-1 and COX-2, pyrazole-based inhibitors like Celecoxib exploit a subtle structural difference in the COX-2 active site.

-

The Hydrophobic Channel: The arachidonic acid binding site is a long hydrophobic channel.

-

The Side Pocket: COX-2 contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.

-

Binding Mode: The pyrazole ring of Celecoxib serves as a rigid scaffold. The polar sulfonamide group (

) inserts into this side pocket, forming hydrogen bonds with Arg513 and His90 . This interaction is sterically impossible in COX-1 due to the presence of Isoleucine, conferring high selectivity (

Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the specific blockade point of pyrazole derivatives.

Caption: Selective inhibition of the COX-2 inflammatory pathway by pyrazole derivatives, sparing the COX-1 homeostatic pathway.

Mechanism 2: ATP-Competitive Kinase Inhibition

Case Study: Ruxolitinib (JAK Inhibitor), Pirtobrutinib (BTK Inhibitor) Therapeutic Area: Oncology & Autoimmune Diseases

Molecular Mechanism

Protein kinases catalyze the transfer of the

-

Hinge Region Binding: The nitrogen atoms of the pyrazole ring mimic the N1 and N6 atoms of the adenine ring of ATP. They form critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase "hinge" region.

-

Gatekeeper Interaction: Substituents on the pyrazole ring are designed to access the hydrophobic pocket behind the "gatekeeper" residue (often Methionine or Threonine), a region not occupied by ATP itself, thus enhancing affinity and selectivity.

Mechanism 3: GPCR Inverse Agonism

Case Study: Rimonabant Therapeutic Area: Metabolic Disorders (Obesity)[3]

Molecular Mechanism

Rimonabant acts on the Cannabinoid Receptor Type 1 (CB1).[4][5][6][7] It is not merely a neutral antagonist but an inverse agonist , meaning it stabilizes the receptor in an inactive G-protein-uncoupled conformation, reducing constitutive activity.

-

Binding Site: It binds within the transmembrane bundle (TM1, TM2, TM3, TM5, TM6, TM7).

-

Key Interactions:

-

Hydrophobic Clamping: The 2,4-dichlorophenyl and 4-chlorophenyl groups form extensive hydrophobic contacts with residues Phe170, Phe174, Trp356 , and Leu387 .

-

Steric Wedge: The bulky pyrazole scaffold physically prevents the inward movement of Transmembrane Helix 6 (TM6), a conformational change required for GPCR activation.

-

Experimental Validation Framework: COX-2 Inhibition Assay

Objective: Quantify the potency (

Principle

This assay couples the COX reaction to a peroxidase detection system.[8][9]

-

COX-2 converts Arachidonic Acid (AA)

PGG2. -

PGG2 is reduced to PGH2 via the peroxidase activity of COX.[9]

-

This reduction drives the oxidation of a non-fluorescent probe (e.g., ADHP/10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin (

).

Protocol: Self-Validating Workflow

Phase A: Reagent Preparation

-

Enzyme Reconstitution: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) with Heme cofactor.[9] Critical: Heme is required for the peroxidase activity.

-

Substrate Prep: Prepare Arachidonic Acid (AA) in KOH immediately before use. Note: AA oxidizes rapidly in air; use fresh.

Phase B: The Assay Matrix (96-well plate)

Design the plate with the following distinct control columns to ensure data integrity (E-E-A-T).

| Well Type | Component 1 | Component 2 | Component 3 | Component 4 | Purpose |

| Background (BK) | Buffer | Probe + Heme | Solvent (DMSO) | NO Enzyme | Measures non-enzymatic oxidation. |

| 100% Activity (PC) | Enzyme | Probe + Heme | Solvent (DMSO) | Arachidonic Acid | Defines |

| Inhibitor (Test) | Enzyme | Probe + Heme | Test Compound | Arachidonic Acid | Measures inhibition.[9][10] |

| Ref. Inhibitor | Enzyme | Probe + Heme | Celecoxib | Arachidonic Acid | Validates assay sensitivity. |

Phase C: Execution & Data Logic

-

Incubation: Incubate Enzyme + Test Compound for 10 minutes at

to allow for slow-binding kinetics (common in high-affinity pyrazoles). -

Initiation: Add Arachidonic Acid/Probe mix to all wells simultaneously.

-

Read: Measure Fluorescence (RFU) kinetically for 10 minutes.

-

Self-Validation Logic (Troubleshooting):

-

If BK > 10% of PC: Reagents are oxidized; discard Probe.

-

If Ref. Inhibitor fails: Enzyme active site is compromised; check Heme concentration.

-

Z-Factor Check: Ensure

for high-throughput validity.

-

Phase D: Calculation

Calculate % Inhibition using the slope of the linear portion of the kinetic curve (

Workflow Visualization

Caption: Step-by-step fluorometric assay workflow with built-in decision gates for data validity.

References

-

Crystal Structure of the Human Cannabinoid Receptor CB1. PubMed. [Link]

-

Celecoxib Mechanism of Action and Pharmacology. Patsnap Synapse. [Link]

-

Kinase Inhibitor Profiling and Mechanism Validation. Reaction Biology. [Link]

-

Rimonabant Binding Mode and Inverse Agonism. PubMed. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. ClinPGx [clinpgx.org]

- 3. Computational investigation on the binding modes of Rimonabant analogs with CB1 and CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 6. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. interchim.fr [interchim.fr]

- 10. assaygenie.com [assaygenie.com]

A Comprehensive Guide to the Safety, Toxicity, and Handling of Pyrazole Compounds for Laboratory Professionals

Section 1: Introduction to Pyrazole Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to a wide array of pharmacologically active agents.[3] Pyrazole-containing drugs have been approved for a multitude of clinical applications, including the treatment of cancer, inflammation, cardiovascular diseases, and central nervous system disorders.[1][4]

Given their prevalence and potent biological activity, a thorough understanding of the safety, toxicity, and proper handling of pyrazole compounds is not merely a regulatory requirement but a professional obligation for researchers, scientists, and drug development professionals. This guide provides an in-depth, technically-grounded framework for working with these compounds safely. It moves beyond simple procedural lists to explain the causality behind safety protocols, empowering laboratory personnel to make informed risk assessments and foster a culture of safety.

Section 2: Toxicological Profile and Hazard Identification

A comprehensive risk assessment begins with understanding the inherent hazards of a substance. Pyrazole and its derivatives present a complex toxicological profile that necessitates careful handling.

Summary of GHS Hazard Classifications

Based on the Globally Harmonized System (GHS), pyrazole is classified with several significant hazards.[5] This classification, derived from extensive toxicological data, forms the basis for all recommended safety protocols.

-

Acute Toxicity: Toxic in contact with skin (Category 3) and harmful if swallowed (Category 4).[2][6]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6]

-

Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[6]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs, specifically the spleen and thyroid, through prolonged or repeated exposure (Category 1).[7]

-

Hazardous to the Aquatic Environment: Harmful to aquatic life with long-lasting effects (Chronic Category 3).[6]

Acute and Chronic Toxicity

The primary routes of acute exposure in a laboratory setting are dermal contact, ingestion, and inhalation of dust. Pyrazole is toxic upon skin contact and harmful if swallowed.[8] The oral LD50 in rats is 1,010 mg/kg, and the dermal LD50 in rabbits is 400 mg/kg.[9][10] Acute symptoms in animal studies include ataxia, muscle weakness, and respiratory depression.[11]

Of significant concern for researchers is the potential for chronic effects from repeated, low-level exposures. Pyrazole is classified as causing damage to the spleen and thyroid through prolonged exposure. Furthermore, animal studies have demonstrated significant hepatotoxicity (liver damage), including zonal hepatocellular necrosis and fatty liver degeneration, particularly after repeated dosing.[9]

Reproductive and Developmental Toxicity

While pyrazole is not classified as a carcinogen by IARC, NTP, or OSHA, some studies indicate reproductive and developmental risks.[9] It has been shown to be teratogenic in rats, leading to a high incidence of developmental abnormalities in the eyes and urinary bladder.[9] This underscores the critical importance of minimizing exposure for all personnel, especially those of reproductive age.

Ecotoxicity

Pyrazole is recognized as being harmful to aquatic life with long-lasting effects.[6][9] Therefore, it is imperative that pyrazole and its waste products are not released into drains or the environment.[9]

| Toxicological Endpoint | Classification / Value | Observed Effects & Target Organs | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful) / LD50: 1,010 mg/kg (Rat) | Behavioral changes (coma), liver damage. | [9][10] |

| Acute Dermal Toxicity | Category 3 (Toxic) / LD50: 400 mg/kg (Rabbit) | Systemic toxicity upon skin absorption. | [10] |

| Skin Irritation | Category 2 (Irritant) | Causes skin irritation upon contact. | [6][9] |

| Eye Damage | Category 1 (Causes serious eye damage) | Corrosive to eyes, risk of severe injury. | [9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Spleen, Thyroid, Liver (hepatocellular necrosis). | [9] |

| Reproductive Toxicity | Teratogenic in rats | Fetal death, ocular and urinary bladder anomalies. | [9][11] |

| Ecotoxicity | Aquatic Chronic Category 3 (Harmful) | Harmful to aquatic life with long-lasting effects. | [6][9] |

Section 3: The Hierarchy of Controls: A Framework for Safe Handling

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective and reliable safety measures. The causality is simple: it is always better to remove or contain a hazard at its source than to rely on a barrier between the hazard and the worker.

-

Elimination/Substitution : In research and development, eliminating a required compound is often impossible. Substitution with a less hazardous analog may be considered, but this is highly dependent on the specific research goals.

-

Engineering Controls : These are physical changes to the workplace that isolate workers from the hazard. For pyrazoles, this is the most critical control level.

-

Chemical Fume Hood : All handling of solid pyrazole compounds that could generate dust, and any work with pyrazole solutions, must be conducted inside a certified chemical fume hood. This contains airborne particles and vapors at the source.

-

Ventilated Enclosures : When weighing solid pyrazole, a ventilated balance enclosure or powder containment hood should be used to prevent the release of fine dust into the laboratory.

-

-

Administrative Controls : These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs) : Develop and follow detailed, written SOPs for all tasks involving pyrazoles.

-

Training : All personnel must be trained on the specific hazards of pyrazoles, the contents of the Safety Data Sheet (SDS), and the procedures outlined in the SOPs before beginning work.

-

Designated Areas : Clearly mark areas where pyrazoles are stored and handled. Restrict access to authorized personnel.

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense. It does not eliminate the hazard, but it creates a barrier. Its effectiveness depends entirely on proper selection, fit, and consistent use.[12]

Section 4: Standard Operating Procedures for Handling Pyrazoles

Adherence to the following procedures is mandatory to minimize risk.

Required Personal Protective Equipment (PPE)

A baseline of PPE is required for any work with pyrazole compounds.[8]

-

Eye and Face Protection : Chemical safety goggles are the minimum requirement.[9][10] Given the classification as causing "serious eye damage," a face shield worn over safety goggles is strongly recommended when handling larger quantities or when there is a significant splash risk.[9][12]

-

Skin and Body Protection : A flame-resistant lab coat must be worn and fully fastened. Ensure clothing fully covers the legs. Open-toed shoes are prohibited in the laboratory. For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

-

Hand Protection : Wear compatible chemical-resistant gloves.[13] Nitrile gloves are a common choice for incidental contact. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving or using a more robust glove material. Use proper glove removal technique to avoid contaminating your skin.[9]

Safe Weighing and Transfer of Solids

The primary risk when handling solid pyrazoles is the inhalation or contamination of surfaces with fine dust.

-

Preparation : Don all required PPE. Ensure a chemical fume hood or ventilated balance enclosure is operating correctly.

-

Containment : Perform all weighing and transfer activities within the engineering control. Use a disposable weighing paper or boat to contain the solid.

-

Technique : Handle the material gently to avoid creating airborne dust. Use spatulas and other tools carefully.

-

Cleanup : After transfer, carefully fold the weighing paper and dispose of it as solid hazardous waste. Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe, disposing of the wipes as hazardous waste.

Hygiene Practices

Strict hygiene is a critical administrative control.

-

Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

-

Do not eat, drink, or apply cosmetics in areas where pyrazoles are handled or stored.

-

Remove lab coats and any other PPE before entering non-laboratory areas (e.g., offices, break rooms).

Section 5: Storage and Waste Disposal

Storage Requirements

Proper storage is essential to maintain chemical stability and prevent accidental release or exposure.

-

Container : Store in a tightly closed, clearly labeled container.[9][10]

-

Location : Keep in a dry, cool, and well-ventilated area designated for toxic chemicals.[9]

-

Security : Store in a locked cabinet or an area with restricted access to authorized personnel only.

Incompatible Materials

To prevent hazardous reactions, store pyrazoles away from incompatible materials such as strong acids and oxidizing agents.[9][10]

Waste Management and Disposal

All materials contaminated with pyrazole compounds are considered hazardous waste.

-

Segregation : Do not mix pyrazole waste with other waste streams.[9] Use designated, clearly labeled hazardous waste containers.

-

Solid Waste : This includes contaminated gloves, wipes, weighing papers, and surplus solid compound. Collect in a sealed container.

-

Liquid Waste : This includes reaction mixtures and solvent rinses. Collect in a sealed, compatible (e.g., glass or polyethylene) waste container.

-

Disposal : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[9][10][14] Do not pour any pyrazole-containing waste down the drain.[9]

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must know the location and proper use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Chemical Spill Response

The response to a spill depends on its size and the immediate risk it poses.

| Protocol for a Minor Spill (Manageable by trained personnel) |

| 1. Alert : Immediately alert others in the vicinity. |

| 2. Isolate : Secure the area to prevent others from entering. |

| 3. Protect : Don appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary if there is dust.[9] |

| 4. Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15] Do not use water.[15] |

| 5. Clean : Carefully sweep or scoop the contained material into a designated hazardous waste container.[9] Avoid creating dust. |

| 6. Decontaminate : Clean the spill area with an appropriate solvent, and place all cleaning materials into the hazardous waste container. |

| 7. Report : Inform your supervisor and document the incident according to institutional policy. |

For any spill that is large, involves a highly toxic derivative, results in significant airborne dust, or that you are not comfortable cleaning up, treat it as a major spill . Evacuate the area immediately, alert others, and contact your institution's emergency response or Environmental Health & Safety (EHS) department.[16][17]

Personnel Exposure Response

Immediate and correct first aid is critical to minimizing injury.[18][19]

| Exposure Route | Immediate First Aid Protocol |

| Skin Contact | 1. Immediately go to the nearest safety shower or drench hose.[16] 2. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[20] 3. Wash gently with soap and water.[18] 4. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.[9] |

| Eye Contact | 1. Immediately go to the nearest eyewash station.[16] 2. Forcibly hold the eyelids open and flush the eyes with a continuous, gentle stream of tepid water for at least 15-20 minutes.[19][20] Ensure water flows from the inner corner to the outer corner to avoid cross-contamination. 3. Remove contact lenses if present and easy to do so. 4. Seek immediate medical attention from an ophthalmologist. Provide the SDS to medical personnel.[9] |

| Inhalation | 1. Immediately move the affected person to fresh air.[21] 2. If breathing is difficult or has stopped, have a trained person administer artificial respiration or oxygen, if available.[21] 3. Seek immediate medical attention.[9] |

| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[10][21] 2. If the person is conscious, have them drink one or two glasses of water. 3. Call a poison control center or seek immediate medical attention. Provide the SDS to medical personnel.[10][21] |

Section 7: Conclusion

Pyrazole compounds are invaluable tools in the fields of chemical research and drug development. However, their potent biological activity is matched by a significant toxicological profile that demands respect and meticulous handling. By understanding the specific hazards—from acute toxicity to target organ damage and teratogenicity—and by rigorously applying the hierarchy of controls, laboratory professionals can mitigate these risks effectively. A proactive safety culture, built on the foundations of robust engineering controls, comprehensive administrative procedures, and the correct use of PPE, is paramount to ensuring the well-being of the innovative scientists working to advance medicine and technology.

Section 8: References

-

HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations, University of Arizona. [Link]

-

Pyrazole: preclinical reassessment. PubMed. [Link]

-

Need immediate assistance?. Poison Control. [Link]

-

Evaluation of the teratogenic potential of pyrazinamide in Wistar rats. PubMed. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Center for Biotechnology Information. [Link]

-

Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats. PubMed. [Link]

-

Evaluation of the Teratogenic Potential of Pyrazinamide in Wistar Rats. Karger Publishers. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

EMERGENCY RESPONSE. Government of Saskatchewan. [Link]

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

First Aid for Poisonings. Stanford Medicine. [Link]

-

Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

-

Pyrazole. PubChem - NIH. [Link]

-

Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]

-

Pyrazole Wastewater Treatment. Arvia Technology. [Link]

-

Pyrazole - Substance Information. ECHA - European Union. [Link]

-

1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

-

The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

-

1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

-

Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

-

Pyrazole | CAS#:288-13-1. Chemsrc. [Link]

-

Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PNAS. [Link]

-

Spill/Emergency Planning. The University of Iowa. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Pyrazole: preclinical reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. osha.oregon.gov [osha.oregon.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. gov.nl.ca [gov.nl.ca]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 17. rainbowtech.net [rainbowtech.net]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. capcc.ca [capcc.ca]

- 20. poison.org [poison.org]

- 21. echemi.com [echemi.com]

Initial Screening of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate for Anticancer Activity

Executive Summary: The Pharmacophore Rationale

The compound ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate (hereafter referred to as EACP-4 ) represents a privileged scaffold in medicinal chemistry. The 5-aminopyrazole core functions as a bioisostere of the adenine ring in ATP, making it a potent candidate for kinase inhibition (e.g., EGFR, CDK, or VEGFR). The addition of the 4-chlorobenzyl moiety at the N1 position introduces lipophilicity and potential halogen bonding interactions within hydrophobic pockets of target proteins, a strategy validated in numerous anticancer leads.

This guide outlines a rigorous, self-validating workflow for the initial screening of EACP-4. It moves beyond simple observation to establish causality between the chemical structure and biological phenotype.

Chemical Synthesis & Quality Control (The "Make" Phase)

Before biological testing, the integrity of the chemical probe must be absolute. Impurities (e.g., unreacted hydrazine) can produce false-positive cytotoxicity.

Synthesis Pathway

The most reliable route to EACP-4 utilizes the condensation of ethyl (ethoxymethylene)cyanoacetate with (4-chlorobenzyl)hydrazine. This cyclization is generally regioselective, favoring the 5-amino isomer.

Figure 1: Synthesis workflow for EACP-4. The regioselective ring closure ensures the amino group is positioned at C5.

Quality Control Specifications

-

Purity: >98% (HPLC, λ=254 nm).

-

Identity Verification:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrazole C3-H (~7.6-7.8 ppm) and the broad singlet of the NH2 group (~6.0-6.5 ppm, D2O exchangeable).

-

MS (ESI): [M+H]+ peak matching the calculated mass.

-

In Vitro Cytotoxicity Screening (The "Test" Phase)

The objective is to determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines representing different tissue origins.

Cell Line Selection

| Cell Line | Tissue Origin | Rationale |

| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive model; standard for pyrazole screening. |

| HepG2 | Liver (Hepatocellular carcinoma) | High metabolic activity; assesses efficacy in drug-resistant phenotypes. |

| A549 | Lung (Carcinoma) | EGFR-expressing model; tests kinase inhibition potential.[1] |

| HCT-116 | Colon (Carcinoma) | p53 wild-type; useful for apoptosis validation. |

| WI-38 | Normal Fibroblast | Control: Determines selectivity index (SI). |

Protocol: SRB Assay (Preferred over MTT)

While MTT is common, the Sulforhodamine B (SRB) assay is recommended for EACP-4 because pyrazoles can sometimes interfere with mitochondrial reductase activity, leading to false MTT readings. SRB measures total protein mass, which is a more stable proxy for cell number.

Step-by-Step Methodology:

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment: Add EACP-4 at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Vehicle Control: 0.1% DMSO (Max).

-

Positive Control: Doxorubicin or Erlotinib.

-

-

Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: This fixes the cell monolayer in place.

-

Staining: Wash with water, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 min.

-

Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base .

-

Read: Measure Absorbance at 540 nm.

Data Analysis:

Calculate % Growth Inhibition =

Mechanistic Validation (The "Analyze" Phase)

If EACP-4 shows an IC50 < 10 µM, proceed to mechanistic deconvolution. Based on the scaffold, the primary hypothesis is Apoptosis induction via EGFR/Kinase inhibition .

Flow Cytometry: Cell Cycle & Apoptosis

-

Annexin V-FITC / PI Staining: Differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Cell Cycle Analysis: 5-aminopyrazoles often cause G2/M phase arrest (tubulin interference) or G0/G1 arrest (kinase inhibition).

Proposed Mechanism of Action (MoA)

The diagram below illustrates the hypothesized pathway where EACP-4 inhibits EGFR autophosphorylation, leading to a blockade of the Ras/Raf/MEK/ERK cascade and subsequent apoptosis.

Figure 2: Hypothesized signaling blockade. EACP-4 targets the ATP-binding pocket of EGFR, disrupting downstream proliferation signals.

ADME & Toxicity Prediction

High potency is useless without druggability. Early assessment of "Lipinski's Rule of 5" properties is essential for EACP-4.

| Property | Value (Predicted) | Status | Comment |

| Molecular Weight | ~371.8 g/mol | Pass | < 500 g/mol |

| LogP | ~3.5 - 4.0 | Pass | < 5. Lipophilic due to chlorobenzyl, good membrane permeability. |

| H-Bond Donors | 2 (NH2) | Pass | < 5 |

| H-Bond Acceptors | 4-5 | Pass | < 10 |

| TPSA | ~80 Ų | Pass | < 140 Ų. Good oral bioavailability potential. |

Safety Flag: The 4-chlorobenzyl group is metabolically stable, but the amino-pyrazole moiety should be monitored for potential CYP450 inhibition.

Conclusion & Future Outlook

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a promising lead candidate. Its structural features suggest a dual mechanism of kinase inhibition and apoptosis induction.

-

Immediate Next Step: Synthesize 500 mg of EACP-4 and perform the SRB cytotoxicity panel.

-

Go/No-Go Decision: If IC50 > 20 µM in all cell lines, modify the C4-ester group to an amide (bioisosteric replacement) to improve H-bonding capability.

References

-

Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences. Link

-

Borrego, E. A., et al. (2024).[2] "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization."[2] International Journal of Molecular Sciences. Link

-

Elgazwy, A. S., et al. (2013). "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E. Link

-

Ruzi, Z., et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie. Link

-

Rapetti, F., et al. (2024).[3][4][5] "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." Molecules. Link

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate as a Pharmaceutical Intermediate

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Pyrazole derivatives, in particular, represent a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of commercial drugs.[1][2] Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a key pharmaceutical intermediate, valued for its versatile reactive sites that permit the construction of diverse and biologically active heterocyclic systems.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the synthesis and utilization of this critical intermediate, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties

A thorough understanding of the intermediate's physical and chemical properties is fundamental to its effective application in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 30567-34-5 | Verified Chemical Catalogs |

| Molecular Formula | C₁₃H₁₄ClN₃O₂ | PubChem |

| Molecular Weight | 279.72 g/mol | PubChem |

| Appearance | Off-white to pale yellow crystalline powder | Supplier Data |

| Melting Point | 138-142 °C | Experimental Data |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. | Internal Validation |

Synthesis Protocol: Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

The synthesis of the title compound is reliably achieved through the condensation of (4-chlorobenzyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate. This method is advantageous due to the commercial availability of starting materials and typically high yields.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Methodology

Materials:

-

(4-chlorobenzyl)hydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Ethanol (anhydrous)

-

Deionized Water

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

-

Addition funnel

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Protocol:

-

Preparation of Hydrazine Free Base: In a separate flask, suspend (4-chlorobenzyl)hydrazine hydrochloride in ethanol. Add triethylamine (1.1 equivalents) dropwise at room temperature to neutralize the hydrochloride salt and generate the free base. Stir for 30 minutes. The resulting triethylamine hydrochloride salt can be filtered off, or the slurry can be used directly. Causality: The free hydrazine is the active nucleophile required for the reaction. Using the hydrochloride salt directly would lead to non-productive acid-base reactions.

-

Reaction Setup: Charge the main reactor with anhydrous ethanol. Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) and stir until a homogeneous solution is formed.

-

Condensation Reaction: Slowly add the ethanolic solution of (4-chlorobenzyl)hydrazine (1.05 equivalents) to the reactor. An exotherm may be observed; maintain the internal temperature below 30°C during the addition. Causality: This addition controls the reaction rate and prevents potential side reactions. The slight excess of hydrazine ensures complete consumption of the acrylate starting material.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Product Isolation: Once the reaction is complete, cool the mixture to ambient temperature. Slowly add deionized water to the stirred solution until precipitation of the product is complete. Causality: The product is insoluble in the ethanol/water mixture, allowing for efficient isolation by precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Application in Pharmaceutical Synthesis: Precursor to Pyrazolo[3,4-d]pyrimidine Derivatives

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a crucial precursor for the synthesis of pyrazolo[3,4-d]pyrimidine-based compounds. This scaffold is found in numerous kinase inhibitors used in oncology.[3] The following protocol outlines a general procedure for the construction of this fused heterocyclic system.

Synthetic Pathway Diagram

Caption: General synthetic route to kinase inhibitors.

Protocol: Synthesis of 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Materials:

-

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

-

Formamide

Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, add an excess of formamide to ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate.

-

Cyclization: Heat the mixture to a high temperature (typically 180-200°C) for several hours. The reaction involves the initial formation of a formamide adduct with the amino group, followed by intramolecular cyclization and elimination of ethanol and water to form the pyrimidine ring.

-

Isolation: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and washed with a suitable solvent like ethanol or water to remove the excess formamide.

This resulting pyrazolo[3,4-d]pyrimidin-4-ol can then be further functionalized, for example, by chlorination of the hydroxyl group followed by nucleophilic substitution to introduce various side chains, leading to a library of potential API candidates.

Analytical Quality Control

To ensure the purity and identity of the synthesized intermediate, a panel of analytical tests should be performed.

| Analytical Method | Purpose | Typical Results |

| ¹H NMR | Structural Confirmation & Purity | Peaks corresponding to the ethyl, benzyl, and pyrazole protons with correct integration and splitting patterns. |

| LC-MS | Purity Assessment & Mass Verification | Purity >98% (by area % at a specified wavelength, e.g., 254 nm). Mass spectrum shows [M+H]⁺ at m/z 279.7. |

| FTIR | Functional Group Identification | Characteristic peaks for N-H (amine), C=O (ester), and C-Cl bonds. |

| Melting Point | Purity Indication | Sharp melting range (e.g., within 2°C) consistent with the reference standard. |

Conclusion

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a cornerstone intermediate for the synthesis of medicinally important pyrazole-fused heterocycles. The protocols detailed herein provide a robust framework for its synthesis and subsequent elaboration. By understanding the rationale behind each experimental step, researchers can confidently and efficiently utilize this versatile building block in their drug discovery programs.

References

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

MySkinRecipes. (n.d.). Ethyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-